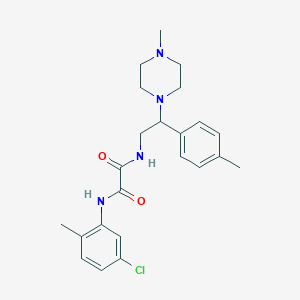

N1-(5-chloro-2-methylphenyl)-N2-(2-(4-methylpiperazin-1-yl)-2-(p-tolyl)ethyl)oxalamide

Description

N1-(5-Chloro-2-methylphenyl)-N2-(2-(4-methylpiperazin-1-yl)-2-(p-tolyl)ethyl)oxalamide is an oxalamide derivative characterized by a chloro-substituted phenyl group (5-chloro-2-methylphenyl) and a piperazine-containing side chain linked to a p-tolyl group. The compound’s molecular formula and weight are inferred from similar derivatives (e.g., CAS 903256-64-4, C22H24ClFN4O3, MW ~447 g/mol) .

Properties

IUPAC Name |

N'-(5-chloro-2-methylphenyl)-N-[2-(4-methylphenyl)-2-(4-methylpiperazin-1-yl)ethyl]oxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H29ClN4O2/c1-16-4-7-18(8-5-16)21(28-12-10-27(3)11-13-28)15-25-22(29)23(30)26-20-14-19(24)9-6-17(20)2/h4-9,14,21H,10-13,15H2,1-3H3,(H,25,29)(H,26,30) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NLDSEXIUHVLCMN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C(CNC(=O)C(=O)NC2=C(C=CC(=C2)Cl)C)N3CCN(CC3)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H29ClN4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

429.0 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N1-(5-chloro-2-methylphenyl)-N2-(2-(4-methylpiperazin-1-yl)-2-(p-tolyl)ethyl)oxalamide is a synthetic organic compound notable for its complex molecular structure and potential biological activities. This compound features an oxalamide backbone and is classified under aryl piperazine derivatives, which are known for their diverse pharmacological effects.

Chemical Structure and Properties

- Molecular Formula : C22H30ClN3O2

- Molecular Weight : Approximately 432.9 g/mol

- IUPAC Name : this compound

The presence of halogen substituents, such as chlorine, enhances the lipophilicity of the compound, which may influence its pharmacokinetic properties and biological activity.

Antimicrobial Properties

Research indicates that compounds similar to this compound exhibit significant antimicrobial activity. For instance, studies have shown that oxalamide derivatives can effectively inhibit various bacterial strains, including Mycobacterium smegmatis, suggesting potential applications in antibiotic development .

Anticancer Activity

The unique combination of substituents in this compound may allow for selective receptor binding, influencing pathways involved in cancer proliferation. Preliminary studies have indicated that similar compounds demonstrate cytotoxic effects against various cancer cell lines, suggesting that this class of compounds could be promising candidates for anticancer therapies .

The biological effects of this compound are believed to stem from its ability to interact with specific molecular targets within biological systems. This interaction may involve binding to proteins or enzymes, altering their activity through mechanisms such as hydrogen bonding or π-stacking interactions due to its aromatic components. Such interactions can modulate signaling pathways or enzymatic activities relevant in therapeutic contexts.

Synthesis and Evaluation

The synthesis of this compound typically involves multi-step organic reactions. Key reagents include potassium permanganate for oxidation and lithium aluminum hydride for reduction. Optimizing these synthesis steps can enhance yield and purity while adhering to green chemistry principles.

Case Study: Antimicrobial Activity

A study evaluating the antimicrobial activity of oxalamide derivatives found that certain compounds exhibited Minimum Inhibitory Concentration (MIC) values significantly lower than those of established antibiotics against Staphylococcus aureus and Escherichia coli. This suggests a potential role for this compound in treating bacterial infections resistant to conventional therapies .

Table: Summary of Biological Activities

| Activity | Target | Effectiveness |

|---|---|---|

| Antimicrobial | Mycobacterium smegmatis | Significant inhibition |

| Anticancer | Various cancer cell lines | Cytotoxic effects observed |

| Enzyme Interaction | Specific proteins/enzymes | Modulation of activity |

Scientific Research Applications

Based on the search results, here's what is known about the applications of compounds similar to "N1-(5-chloro-2-methylphenyl)-N2-(2-(4-methylpiperazin-1-yl)-2-(p-tolyl)ethyl)oxalamide":

Oxalamide Derivatives

N1-(5-chloro-2-methylphenyl)-N2-(2-(4-fluorophenyl)-2-(4-methylpiperazin-1-yl)ethyl)oxalamide is an oxalamide derivative with a unique chemical structure that makes it potentially useful in various scientific fields. Its molecular formula is and it has a molecular weight of approximately 432.9 g/mol.

This compound, and others with similar structures, have been investigated for their potential biological activities, particularly as antimicrobial and anticancer agents. Compounds with similar structures have demonstrated activity against bacterial strains, pointing to their potential in antibiotic development. The specific combination of substituents may allow for selective receptor binding, influencing pathways involved in cancer proliferation or neuropharmacology.

Key structural features

The uniqueness of N1-(5-chloro-2-methylphenyl)-N2-(2-(4-fluorophenyl)-2-(4-methylpiperazin-1-yl)ethyl)oxalamide lies in its specific combination of halogenated phenyl groups and the oxalamide linkage, which may affect its solubility, stability, and interaction with biological targets compared to similar compounds. The presence of halogen substituents such as chlorine and fluorine suggests enhanced lipophilicity, which may influence its pharmacokinetic properties.

Comparison with Similar Compounds

Comparison with Structurally Related Oxalamide Compounds

Flavoring Agents: Umami Agonists

S336 (N1-(2,4-dimethoxybenzyl)-N2-(2-(pyridin-2-yl)ethyl)oxalamide)

- Structure : Contains a dimethoxybenzyl group and pyridyl-ethyl side chain.

- Application: Approved as a flavor enhancer (FEMA 4233) to replace monosodium glutamate (MSG) in food products .

- Metabolism : Rapidly metabolized in rat hepatocytes without amide hydrolysis, suggesting stability in biological systems .

- Safety: NOEL (No Observed Adverse Effect Level) = 100 mg/kg bw/day, with high safety margins (>33 million) in Europe and the USA .

- Key Difference : The target compound’s piperazine and chloro-methylphenyl groups may confer distinct metabolic or toxicological profiles compared to S336’s pyridyl and methoxy substituents .

FL-no. 16.100 and 16.101

- Structures : N1-(2-methoxy-4-methylbenzyl)-N2-(2-(5-methylpyridin-2-yl)ethyl)oxalamide (16.100) and N1-(2-methoxy-4-methylbenzyl)-N2-(2-(pyridin-2-yl)ethyl)oxalamide (16.101).

- Safety: Share the same NOEL (100 mg/kg bw/day) as S336 due to structural and metabolic similarities .

- Divergence : The target compound’s piperazine ring and p-tolyl group likely alter solubility and receptor interactions compared to these pyridyl-based flavoring agents.

Pharmaceutical Analogs

BNM-III-170 (Antiviral Compound)

- Structure: N1-(4-chloro-3-fluorophenyl)-N2-((1R,2R)-2-(guanidinomethyl)-5-((methylamino)methyl)-2,3-dihydro-1H-inden-1-yl)oxalamide.

- Application : Designed as a CD4-mimetic for HIV therapy, demonstrating oxalamides’ versatility in drug development .

CAS 1049418-06-5 (Piperazine-Containing Oxalamide)

- Structure : N1-(4-ethylphenyl)-N2-(2-(4-(4-methoxyphenyl)piperazin-1-yl)ethyl)oxalamide.

- Comparison : Both compounds incorporate piperazine rings, but the target’s p-tolyl and chloro-methylphenyl groups may enhance lipophilicity and target binding compared to the ethylphenyl and methoxyphenyl substituents .

Metabolic and Toxicological Profiles

- CYP Inhibition : Oxalamides like S5456 (N1-(2,3-dimethoxybenzyl)-N2-(2-(pyridin-2-yl)ethyl)oxalamide) show moderate CYP3A4 inhibition (51% at 10 µM) . The target compound’s piperazine moiety could modulate CYP interactions differently.

- Metabolic Stability : Unlike flavoring oxalamides, which resist hydrolysis , the target’s piperazine may undergo oxidative metabolism, altering its pharmacokinetics.

Q & A

What are the recommended synthetic routes for N1-(5-chloro-2-methylphenyl)-N2-(2-(4-methylpiperazin-1-yl)-2-(p-tolyl)ethyl)oxalamide, and how can reaction conditions be optimized?

Level: Basic

Methodological Answer:

The synthesis of oxalamide derivatives typically involves coupling reactions between amine and carbonyl precursors. A stepwise approach is recommended:

Amine Preparation : Synthesize the 5-chloro-2-methylphenylamine and the substituted piperazine-ethyl-p-tolyl intermediate via nucleophilic substitution or reductive amination .

Oxalamide Formation : Use oxalyl chloride or ethyl oxalate to couple the two amine moieties under inert conditions. Solvent choice (e.g., dichloromethane or THF) and temperature (0–25°C) critically influence yield .

Purification : Normal-phase chromatography (e.g., ethyl acetate/hexane gradients) or recrystallization improves purity. Monitor by TLC and confirm via H/C NMR and high-resolution mass spectrometry (HRMS) .

Key Considerations : Optimize stoichiometry (1:1.2 molar ratio of amines to oxalyl chloride) and use catalytic bases like triethylamine to neutralize HCl byproducts .

How should researchers characterize the structural and purity profile of this compound, and what analytical techniques are most reliable?

Level: Basic

Methodological Answer:

A multi-technique approach ensures accurate characterization:

- Structural Confirmation :

- NMR Spectroscopy : H NMR (verify aromatic protons at δ 6.8–7.4 ppm, piperazine CH at δ 2.5–3.5 ppm) and C NMR (carbonyl signals at ~160–170 ppm) .

- Mass Spectrometry : HRMS (ESI+) to confirm molecular ion [M+H] and fragment patterns .

- Purity Assessment :

- HPLC : Use a C18 column with acetonitrile/water gradients (e.g., 60:40 to 90:10) and UV detection at 254 nm. Target ≥95% purity for biological assays .

- Crystallography : Single-crystal X-ray diffraction resolves stereochemistry and packing motifs, if applicable .

Data Interpretation : Cross-validate NMR shifts with computational tools (e.g., ACD/Labs) and compare retention times with known analogs .

What strategies are effective for studying structure-activity relationships (SAR) of this compound in biological systems?

Level: Advanced

Methodological Answer:

To design SAR studies:

Analog Synthesis : Modify substituents systematically:

- Piperazine Ring : Replace 4-methylpiperazin-1-yl with morpholine or thiomorpholine to assess hydrogen-bonding effects .

- Aryl Groups : Vary p-tolyl (e.g., 4-fluorophenyl, 4-methoxyphenyl) to evaluate hydrophobic/hydrophilic balance .

In Vitro Assays :

- Target Binding : Use fluorescence polarization or surface plasmon resonance (SPR) to measure affinity for receptors (e.g., GPCRs or kinases) .

- Functional Activity : Test cellular responses (e.g., cAMP inhibition, cytotoxicity) in HEK293 or cancer cell lines .

Computational Modeling : Perform molecular docking (AutoDock Vina) or MD simulations to correlate substituent effects with binding poses .

Case Study : A piperazine-to-morpholine substitution in a related oxalamide reduced cytotoxicity by 40%, highlighting the role of hydrogen-bond donors in off-target effects .

How can researchers address solubility challenges during in vitro and in vivo studies of this compound?

Level: Advanced

Methodological Answer:

Solubility Optimization Strategies :

- Co-Solvents : Use DMSO (≤1% v/v) for stock solutions. For aqueous buffers, add cyclodextrins (e.g., HP-β-CD) or surfactants (e.g., Tween-80) .

- Salt Formation : React with HCl or citric acid to improve water solubility. Monitor pH stability (pH 4–7) .

- Nanoformulation : Prepare liposomal or polymeric nanoparticles (e.g., PLGA) via solvent evaporation. Characterize by dynamic light scattering (DLS) for size (100–200 nm) and PDI (<0.2) .

Validation : Measure solubility via shake-flask method (UV-Vis quantification) and confirm biocompatibility with hemolysis assays .

How should conflicting bioactivity data across studies be analyzed, and what experimental controls are critical?

Level: Advanced

Methodological Answer:

Root-Cause Analysis :

Compound Integrity : Re-analyze batches via LC-MS to rule out degradation (e.g., hydrolysis of the oxalamide bond) .

Assay Conditions :

- Cell Line Variability : Use isogenic cell lines and standardize passage numbers .

- Serum Interference : Test activity in serum-free vs. FBS-supplemented media .

Positive/Negative Controls : Include known agonists/antagonists (e.g., forskolin for cAMP assays) and vehicle-only groups .

Statistical Approach : Apply ANOVA with post-hoc tests (e.g., Tukey’s) to assess inter-study variability. Report IC values with 95% confidence intervals .

Example : A 10-fold difference in IC values for a piperazine-linked oxalamide was traced to residual DMSO (>0.5%) altering membrane permeability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.